Ethylene dimaleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

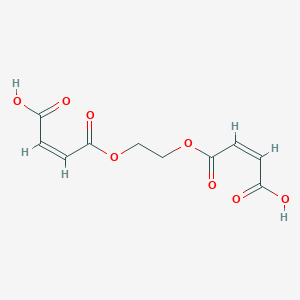

Structure

2D Structure

3D Structure

Properties

CAS No. |

15498-42-7 |

|---|---|

Molecular Formula |

C10H6O8-4 |

Molecular Weight |

258.18 g/mol |

IUPAC Name |

(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxyethoxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H10O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)/b3-1-,4-2- |

InChI Key |

SORHAFXJCOXOIC-CCAGOZQPSA-N |

SMILES |

C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |

Isomeric SMILES |

C(OC(=O)/C=C\C(=O)O)COC(=O)/C=C\C(=O)O |

Canonical SMILES |

C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |

Other CAS No. |

15498-42-7 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethylene Dimaleate

This technical guide provides a comprehensive overview of the synthesis and characterization of ethylene dimaleate, a key monomer in the production of unsaturated polyester resins. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed experimental protocols, data analysis, and visual representations of the core processes.

Introduction

This compound is an unsaturated ester formed from the reaction of ethylene glycol with two equivalents of maleic acid or its anhydride. It serves as a fundamental building block in the synthesis of various polymers and resins. The presence of the carbon-carbon double bond in the maleate moiety allows for further polymerization and cross-linking, making it a versatile monomer in materials science. This guide details a common laboratory-scale synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of maleic anhydride with ethylene glycol.[1] This condensation reaction can be carried out with or without a catalyst, often under elevated temperatures to drive the reaction towards the formation of the diester and removal of water as a byproduct.[1][2]

Synthesis Pathway

The reaction proceeds in two stages. First, the ring-opening of maleic anhydride by ethylene glycol forms the monoester. In the second stage, a second molecule of maleic anhydride reacts with the other hydroxyl group of ethylene glycol, or two monoester molecules react with another ethylene glycol molecule in a condensation reaction to form the final diester product.

Experimental Protocol: Esterification

This protocol describes a general procedure for the synthesis of this compound.

-

Reactant Preparation: Maleic anhydride (2 moles) and ethylene glycol (1 mole, with a slight excess) are used as the primary reactants.[2]

-

Reaction Setup: The reactants are added to a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus to collect the water byproduct. A suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, can be used as a water-carrying agent.[3]

-

Catalyst: While the reaction can proceed without a catalyst, an acid catalyst like p-toluenesulfonic acid (PTSA) can be added to increase the reaction rate.[4] The amount of catalyst is typically a small percentage of the total reactant mass.[3]

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 90-110°C.[3] The reaction is monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Reaction Time: The reaction is considered complete when the theoretical amount of water has been collected, which can take several hours.[3]

-

Purification: After the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Quantitative Synthesis Data

| Parameter | Value/Condition | Reference |

| Molar Ratio (Maleic Anhydride:Ethylene Glycol) | 2:1 (with ~10% excess glycol) | [2] |

| Catalyst | p-Toluenesulfonic acid (optional) | [4] |

| Reaction Temperature | 90 - 110 °C | [3] |

| Reaction Time | 5 - 8 hours | [3] |

| Conversion of Maleic Anhydride | > 99% (with catalyst) | [3] |

| Selectivity for Diester | > 95% (with catalyst) | [3] |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Experimental Workflow for Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Experimental Protocol: A small amount of the purified product is analyzed, typically as a thin film on a salt plate or as a KBr pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C=C Stretch (Alkene): An absorption band for the carbon-carbon double bond should appear around 1620-1680 cm⁻¹.[5]

-

C-O Stretch (Ester): A characteristic absorption band is expected in the region of 1000-1300 cm⁻¹.

-

=C-H Stretch (Alkene): A peak is expected just above 3000 cm⁻¹.

-

C-H Stretch (Alkane): An absorption band for the ethylene bridge should be observed around 2850-2960 cm⁻¹.

-

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C=C (Alkene) | 1620 - 1680 |

| C-O (Ester) | 1000 - 1300 |

| =C-H (Alkene) | ~3026 |

| C-H (Alkane) | 2850 - 2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound.

-

Experimental Protocol: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded on a high-field NMR spectrometer.[6]

-

Expected ¹H NMR Signals:

-

Olefinic Protons (-CH=CH-): A singlet or a pair of doublets is expected in the range of 6.0-6.5 ppm. The cis-coupling constant would be smaller than the trans-coupling constant if isomerization occurs.

-

Ethylene Protons (-O-CH₂-CH₂-O-): A singlet is expected around 4.0-4.5 ppm.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal is expected in the range of 165-175 ppm.

-

Olefinic Carbons (-CH=CH-): Signals are expected in the range of 120-140 ppm.

-

Ethylene Carbons (-O-CH₂-CH₂-O-): A signal is expected around 60-70 ppm.

-

| Proton Environment | ¹H Chemical Shift (ppm) | Carbon Environment | ¹³C Chemical Shift (ppm) |

| -CH=CH- | 6.0 - 6.5 | C=O | 165 - 175 |

| -O-CH₂-CH₂-O- | 4.0 - 4.5 | -CH=CH- | 120 - 140 |

| -O-CH₂-CH₂-O- | 60 - 70 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.

-

Experimental Protocol: The sample is introduced into a mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[7]

-

Expected Molecular Ion Peak: The molecular weight of this compound (C₈H₈O₆) is 200.14 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

| Parameter | Expected Value |

| Molecular Formula | C₈H₈O₆ |

| Molecular Weight | 200.14 g/mol |

| Expected [M+H]⁺ Peak (m/z) | 201.15 |

Conclusion

This guide has outlined the synthesis of this compound via the esterification of maleic anhydride and ethylene glycol, providing a detailed experimental protocol and expected quantitative outcomes. Furthermore, it has detailed the standard analytical techniques for its characterization, including FTIR, NMR, and mass spectrometry, along with the expected data for each method. The provided workflows and data tables serve as a valuable resource for researchers and scientists working with this important unsaturated ester.

References

- 1. brainly.com [brainly.com]

- 2. US2195362A - Glycol-maleic acid resin and process of making same - Google Patents [patents.google.com]

- 3. CN101735053A - Method for preparing maleic acid diethylene glycol monoethyl ether ester - Google Patents [patents.google.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. infrared spectrum of ethene C2H4 CH2=CH2 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of ethylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physicochemical Properties of Ethylene Dimaleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of ethylene dimaleate. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a workflow diagram for its synthesis and characterization.

Introduction

This compound, with the CAS number 15498-42-7, is an organic compound that serves as a valuable building block in chemical synthesis. Its structure, featuring two maleate moieties linked by an ethylene bridge, imparts specific chemical reactivity and physical characteristics that are of interest in polymer chemistry and as a research chemical. A thorough understanding of its physicochemical properties is crucial for its application in various scientific and industrial fields.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, compiled from various chemical data sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₈ | [1][2] |

| Molecular Weight | 258.18 g/mol | [1] |

| Melting Point | 110-113 °C | [1][2] |

| Boiling Point | 505.3 °C at 760 mmHg | [1] |

| Density | 1.458 g/cm³ | [1][2] |

| Flash Point | 199.7 °C | [1] |

| Vapor Pressure | 1.7E-13 mmHg at 25°C | [1] |

Table 2: Chemical and Computational Properties

| Property | Value | Source(s) |

| CAS Number | 15498-42-7 | [1] |

| Synonyms | Ethylene glycol dimaleate, 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 9 | [1] |

| Exact Mass | 258.03756727 | [1] |

| LogP | -0.64560 | [1] |

| pKa (Predicted) | 2.14 ± 0.25 | [1] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.

-

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

The filled capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

-

Determination of Boiling Point

Due to its high boiling point, the determination of the boiling point of this compound requires distillation under reduced pressure to prevent decomposition. The boiling point at atmospheric pressure is often a calculated value. For experimental determination, a micro-boiling point method can be employed.

-

Apparatus: Thiele tube or oil bath, small test tube, capillary tube (sealed at one end), thermometer, rubber band.

-

Procedure:

-

A few drops of this compound are placed in a small test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath filled with a high-boiling point liquid (e.g., silicone oil).

-

The bath is heated gently and evenly.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Solubility

The solubility of this compound can be assessed in various solvents to establish a solubility profile.

-

Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

A predetermined amount of this compound (e.g., 10 mg) is weighed and placed into a series of test tubes.

-

A small volume (e.g., 1 mL) of a specific solvent is added to each test tube.

-

The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at room temperature.

-

The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is recorded as "soluble."

-

If the solid does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

-

If the solid remains undissolved, it is recorded as "insoluble" or "sparingly soluble" depending on the degree of dissolution. The process is repeated for each solvent.

-

Synthesis and Characterization Workflow

While specific biological signaling pathways for this compound are not well-documented, a logical workflow for its synthesis and subsequent physicochemical characterization is crucial for its application in research and development. The following diagram illustrates this workflow.

Biological Context and Applications

Currently, there is limited specific information available in the public domain regarding the direct biological activities or signaling pathways of this compound. Its primary utility appears to be as a monomer in polymerization reactions and as a chemical intermediate in the synthesis of more complex molecules. Further research is required to elucidate any potential roles in biological systems or drug development.

Conclusion

This technical guide has provided a consolidated source of information on the physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a foundation for its laboratory analysis. The included workflow diagram illustrates the logical progression from synthesis to characterization. This document serves as a valuable resource for scientists and researchers working with this compound.

References

An In-depth Technical Guide to Ethylene Dimaleate (CAS Number 15498-42-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene dimaleate, with the CAS number 15498-42-7, is a diester formed from the reaction of ethylene glycol and two equivalents of maleic acid. Its chemical structure, featuring two reactive double bonds, makes it a valuable monomer and crosslinking agent in polymer chemistry. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in the fields of polymer science and drug delivery.

Chemical and Physical Properties

This compound, systematically named 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester, possesses a range of chemical and physical properties that are crucial for its application in material science. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₈ | [1][2] |

| Molecular Weight | 258.18 g/mol | [2] |

| Appearance | Not specified in literature | |

| Melting Point | 110-113 °C | [2] |

| Boiling Point | 505.3 °C at 760 mmHg | [1] |

| Density | 1.458 g/cm³ | [1] |

| LogP | -0.64560 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 8 | [2] |

| Rotatable Bond Count | 9 | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis

General Experimental Protocol for Polyester Synthesis

This protocol is adapted from general procedures for the synthesis of unsaturated polyesters from ethylene glycol and maleic anhydride.

Materials:

-

Maleic anhydride (1 mole equivalent)

-

Ethylene glycol (1.1 mole equivalent, 10% excess)

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal.

Procedure:

-

The reaction vessel is charged with maleic anhydride and ethylene glycol.

-

The mixture is heated to a temperature of 150-200 °C under a continuous stream of inert gas to prevent oxidation and to facilitate the removal of the water byproduct.

-

The reaction is allowed to proceed for several hours (e.g., 2-20 hours) until the desired degree of esterification is achieved. The progress of the reaction can be monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture.

-

For the synthesis of the monomer, the reaction would be stopped at an earlier stage, and the product would be purified, likely through recrystallization or chromatography. However, for polyester synthesis, the reaction is driven to a higher conversion.

Caption: Synthesis of this compound/Polyester.

Applications in Drug Development

The bifunctional nature of this compound, with its two polymerizable maleate groups, makes it a promising candidate for the development of crosslinked polymer networks, particularly hydrogels, for drug delivery applications.

Hydrogels for Controlled Release

Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and release therapeutic agents in a controlled manner. This compound can be used as a crosslinking agent to form these networks. The properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and drug release profile, can be tuned by varying the concentration of this compound.

A key reaction for the formation of hydrogels using this compound is the thiol-Michael addition . This is a highly efficient "click" reaction that occurs between the maleate groups of this compound and thiol-containing molecules, such as multi-arm PEG-thiols, under mild, often catalyst-free conditions. This makes it an ideal method for encapsulating sensitive biological drugs.

Conceptual Experimental Protocol for Hydrogel Formation via Thiol-Michael Addition

Materials:

-

This compound

-

A multi-functional thiol-containing polymer (e.g., 4-arm PEG-thiol)

-

Phosphate-buffered saline (PBS) at a specific pH

-

The drug to be encapsulated

Procedure:

-

A solution of the multi-functional thiol polymer and the drug is prepared in PBS.

-

A separate solution of this compound is prepared in PBS.

-

The two solutions are mixed. The thiol-Michael addition reaction initiates, leading to the formation of a crosslinked hydrogel network, entrapping the drug molecules.

-

The gelation time can be controlled by adjusting the pH of the buffer and the concentration of the reactants.

Caption: Thiol-Michael Addition for Hydrogel Formation.

Properties of this compound-Based Hydrogels

The properties of hydrogels crosslinked with Ethylene dimaleale are expected to be influenced by the crosslinking density.

| Property | Expected Effect of Increasing this compound Concentration |

| Swelling Ratio | Decrease |

| Mechanical Strength | Increase |

| Drug Release Rate | Decrease |

| Porosity | Decrease |

Table 2: Expected Properties of this compound Hydrogels

Other Potential Applications

Beyond drug delivery, the reactive nature of this compound suggests its utility in other areas of materials science:

-

Unsaturated Polyester Resins: As a monomer, it can be used to produce unsaturated polyester resins, which are widely used in composites, coatings, and molding compounds.

-

Tissue Fixation: Its ability to crosslink proteins suggests a potential application as a fixative in histology to preserve tissue architecture.

Conclusion

Ethylene dimaleale (CAS 15498-42-7) is a versatile monomer and crosslinking agent with significant potential in polymer and materials science. Its ability to form crosslinked networks through reactions like thiol-Michael addition makes it a particularly interesting candidate for the development of advanced drug delivery systems, such as controlled-release hydrogels. Further research into the specific synthesis of the monomer and the detailed characterization of its polymers will be crucial for fully realizing its potential in pharmaceutical and biomedical applications.

References

In-Depth Spectral Analysis of Ethylene Dimaleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectral analysis of ethylene dimaleate, a diester formed from ethylene glycol and two units of maleic acid. Due to the limited availability of direct experimental spectra for ethylene dimaleale in public databases, this document presents a comprehensive analysis based on established principles of spectroscopy and data from analogous compounds. This guide will cover the theoretical principles and expected spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. Detailed experimental protocols for acquiring such spectra are also provided, along with a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization of similar chemical entities.

Introduction

This compound is an unsaturated polyester synthesized from the esterification of ethylene glycol with maleic acid. Its structure, characterized by two ester linkages and two carbon-carbon double bonds, makes it a potentially useful monomer in polymer synthesis and a target for various chemical modifications. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and for monitoring its reactions. This guide provides a predictive but detailed overview of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds such as dimethyl maleate, ethylene glycol, and ethylene dimethacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.4 | Singlet | 4H | -O-CH₂ -CH₂ -O- |

| ~ 6.3 | Singlet | 4H | -OC-CH =CH -CO- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 62 | -O-C H₂-C H₂-O- |

| ~ 130 | -OC-C H=C H-CO- |

| ~ 165 | -O-C =O |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Medium | =C-H stretch |

| ~ 2950 | Medium | C-H stretch (alkane) |

| ~ 1725 | Strong | C=O stretch (ester) |

| ~ 1640 | Medium | C=C stretch |

| ~ 1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Proposed Fragment Ion |

| 228 | [M]⁺ (Molecular Ion) |

| 115 | [M - OCH₂CH₂O]⁺ |

| 99 | [M - COOCH₂CH₂OOCCH]⁺ |

| 62 | [OCH₂CH₂O]⁺ |

| 55 | [C₄H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid: If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like ethylene dimaleale.

Conclusion

Thermal Degradation of Ethylene Dimaleate: A Review of Available Literature

A comprehensive search of scholarly and technical literature reveals a significant gap in the publicly available research on the thermal degradation of ethylene dimaleate. Despite extensive queries for data related to its pyrolysis, decomposition mechanisms, and thermogravimetric analysis, no specific studies detailing the thermal degradation behavior of this compound could be identified.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the thermal degradation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of degradation pathways. However, the foundational scientific literature required to construct such a guide appears to be non-existent in the public domain at this time.

While general principles of thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are well-established for characterizing the thermal stability of various materials, their specific application to this compound has not been documented in the reviewed resources.[1][2] Methodologies for such studies typically involve heating a small sample of the material at a controlled rate in a specific atmosphere (e.g., inert or oxidative) and continuously measuring its mass loss.[1][3] The resulting data provides information on decomposition temperatures, the presence of intermediates, and the kinetics of degradation.

Similarly, the study of degradation pathways often involves the use of techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the volatile products formed during decomposition. This allows for the postulation of reaction mechanisms. For related compounds like ethylenediamine, studies have proposed degradation pathways involving carbamate formation followed by cyclization or nucleophilic attack.[4][5] However, without experimental data for this compound, any proposed pathway would be purely speculative.

Given the absence of specific data for this compound, this guide cannot fulfill the core requirements of presenting quantitative data, detailed experimental protocols, or visualizations of its thermal degradation pathways. Researchers interested in this specific compound would need to conduct foundational experimental studies to characterize its thermal properties. Such research would be a valuable contribution to the field of materials science and polymer chemistry.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products :: BioResources [bioresources.cnr.ncsu.edu]

- 3. mdpi.com [mdpi.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Ethylene Dimaleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of ethylene dimaleate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine and understand its solubility profile. The guide includes known physicochemical properties of this compound, a detailed experimental protocol for solubility determination, and a discussion of the theoretical factors influencing solubility. Visual diagrams are provided to illustrate the experimental workflow and the fundamental principles of solubility.

Introduction to Ethylene Dimaleale

This compound is a diester formed from the reaction of ethylene glycol and maleic acid. Its chemical structure, containing two ester groups and two carboxylic acid functionalities, suggests a moderate polarity. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and as a potential building block in drug development and polymer chemistry. The presence of both polar (carboxylic acids, esters) and non-polar (ethylene bridge) moieties means its solubility will be highly dependent on the nature of the solvent.

Physicochemical Properties of this compound

While specific solubility data is scarce, some fundamental physicochemical properties have been reported and are summarized in the table below. These properties can offer initial insights into its likely behavior in different solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₈ | [1] |

| Molecular Weight | 258.185 g/mol | [1] |

| Melting Point | 110-113 °C | [1] |

| Boiling Point | 505.3 °C at 760 mmHg | [1] |

| Density | 1.458 g/cm³ | [1] |

| pKa (Predicted) | 2.14 ± 0.25 | [1] |

| LogP | -0.64560 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a common and reliable technique.

Objective: To quantify the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF), dichloromethane, hexane, toluene) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of each selected organic solvent to the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated sample with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualizing Experimental and Theoretical Concepts

To aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the fundamental molecular interactions that govern solubility.

Caption: Experimental workflow for determining the solubility of ethylene dimaleale.

Caption: Key intermolecular forces governing the process of dissolution.

Data Presentation Template

Researchers can use the following table to systematically record their experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis | Notes |

| Methanol | 25 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| Acetone | 25 | HPLC | |||

| Ethyl Acetate | 25 | HPLC | |||

| THF | 25 | HPLC | |||

| Dichloromethane | 25 | HPLC | |||

| Toluene | 25 | HPLC | |||

| Hexane | 25 | HPLC |

Conclusion

References

Crystal Structure of Ethylene Dimaleate: An In-depth Technical Guide Not Feasible Due to Lack of Publicly Available Data

After an extensive search of scientific literature and crystallographic databases, it has been determined that a crystal structure analysis of "ethylene dimaleale" cannot be provided. The crystallographic data required to generate the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations, is not publicly available.

Numerous search strategies were employed to locate information on the crystal structure of ethylene dimaleate. These included searches for the specific compound name, as well as broader searches for related structures such as esters of ethylene glycol and maleic acid, and their oligomers and polymers. Despite these efforts, no peer-reviewed articles, database entries, or other citable sources were found that describe the single-crystal X-ray diffraction analysis of this compound.

The absence of this information suggests several possibilities: the compound may not have been synthesized and crystallized, the crystallographic analysis has not been performed, or the data has not been published in the public domain.

While a comprehensive guide on this compound's crystal structure is not possible, this report can provide a summary of the crystallographic information available for its constituent precursor molecules: ethylene glycol and maleic acid. This information may be of interest to researchers in the field.

Crystal Structure of Precursor Molecules

Ethylene Glycol

Ethylene glycol (1,2-ethanediol) has been the subject of crystallographic studies. In its anhydrous form, it crystallizes in the orthorhombic space group P2₁2₁2₁. The gauche conformation of the molecule is a key feature in its crystal packing.

Table 1: Crystallographic Data for Anhydrous Deuterated Ethylene Glycol at 220 K

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0553(1) |

| b (Å) | 6.9627(1) |

| c (Å) | 9.2709(2) |

| Volume (ų) | 326.319(8) |

| Z | 4 |

Data obtained from neutron powder diffraction studies.

Maleic Acid

Maleic acid, the cis-isomer of butenedioic acid, is a planar molecule. Its crystal structure is well-established and is characterized by the presence of both intramolecular and intermolecular hydrogen bonds.

Table 2: General Crystallographic Properties of Maleic Acid

| Parameter | Description |

| Crystal System | Monoclinic |

| Key Feature | Planar molecule with intramolecular hydrogen bonding |

| Isomerism | The cis isomer of butenedioic acid |

Experimental Protocols for Precursor Crystal Structure Determination

The crystallographic data for ethylene glycol and maleic acid would have been obtained through single-crystal X-ray diffraction. A general workflow for such an analysis is outlined below.

General Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

While it is unfortunate that a detailed analysis of the crystal structure of this compound cannot be provided at this time due to a lack of available data, it is hoped that the information on its precursor molecules and the general methodologies of crystallography are of some value. Researchers interested in the properties of ethylene dimaleale may find it necessary to perform the synthesis, crystallization, and subsequent X-ray diffraction analysis to elucidate its crystal structure. Should this data become publicly available in the future, a comprehensive technical guide could be produced.

A Technical Guide to Quantum Chemical Calculations for Ethylene Dimaleate: A Hypothetical Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethylene dimaleate is a diester of significant interest in polymer chemistry and materials science, serving as a monomer and crosslinking agent. Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and electronic characteristics, thereby guiding the design of novel polymers and materials. This technical guide provides a detailed overview of a representative quantum chemical study of this compound using Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure of molecules.

Due to the limited availability of specific published quantum chemical data for this compound, this document presents a hypothetical yet realistic case study based on established computational methodologies for similar maleate esters. The protocols and data herein serve as a practical template for researchers embarking on the computational analysis of this molecule.

Computational Methodology

The following section details a typical experimental protocol for performing quantum chemical calculations on this compound.

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian 16. The molecular geometry of this compound would be optimized using Density Functional Theory (DFT). A popular and effective functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). To ensure accuracy, a reasonably large basis set, such as 6-311+G(d,p), is recommended, which includes diffuse functions and polarization functions for both heavy atoms and hydrogens.

Geometry Optimization

The initial structure of this compound would be built using a molecular editor and subjected to a full geometry optimization in the gas phase without any symmetry constraints. The optimization process seeks the lowest energy conformation of the molecule, representing its most stable structure. The convergence criteria for the optimization would be set to the software's default, which is typically sufficient for achieving a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum, which is verified by the absence of any imaginary frequencies.

-

To predict the infrared (IR) spectrum of the molecule. The calculated vibrational modes can be used to assign experimental IR spectra.

Electronic Property Calculations

The optimized molecular geometry is then used to calculate various electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability.

Results and Data Presentation

The following tables summarize the hypothetical, yet chemically plausible, quantitative data derived from the described computational protocol for this compound.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle/Dihedral | Value |

| Bond Lengths (Å) | ||

| C=C (maleate) | 1.345 | |

| C=O (ester) | 1.218 | |

| C-O (ester) | 1.352 | |

| O-C (ethylene bridge) | 1.445 | |

| C-C (ethylene bridge) | 1.530 | |

| Bond Angles (°) | ||

| C=C-C(=O) | 124.5 | |

| O=C-O | 123.0 | |

| C-O-C (ester link) | 116.8 | |

| Dihedral Angles (°) | ||

| O=C-C=C | 0.0 (planar) | |

| C-O-C-C (ethylene bridge) | 178.5 (anti) |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| C-H stretch (vinyl) | 3085 | Symmetric stretching of C-H on the double bond |

| C-H stretch (alkane) | 2980 | Asymmetric stretching of C-H on the ethylene bridge |

| C=O stretch | 1745 | Symmetric stretching of the carbonyl groups |

| C=C stretch | 1640 | Stretching of the carbon-carbon double bond |

| C-O stretch | 1250 | Asymmetric stretching of the C-O ester bonds |

Table 3: Frontier Molecular Orbital Properties

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -7.25 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.15 |

| HOMO-LUMO Energy Gap (ΔE) | 6.10 |

Visualizations

Visual representations are essential for conceptualizing molecular structures, computational workflows, and electronic properties.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, computational study of this compound using Density Functional Theory. The presented methodologies for geometry optimization, vibrational analysis, and electronic property calculation provide a robust framework for future in silico investigations. The tabulated data, while illustrative, offer valuable benchmarks for what can be expected from such a study, highlighting key structural features and electronic characteristics. The visualizations further clarify the molecular structure, computational process, and the critical frontier molecular orbitals that govern the molecule's reactivity. Researchers can adapt and expand upon this guide to conduct detailed computational analyses, accelerating the development of new materials and therapies based on this compound and its derivatives.

Ethylene Dimaleate: A Technical Guide to its History, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethylene dimaleate, a diester monomer primarily utilized in the synthesis of unsaturated polyester resins. The document details the historical context of its likely first synthesis, provides a detailed experimental protocol for its preparation, and tabulates its known chemical and physical properties. While the compound's primary application lies in polymer chemistry, this guide also addresses the notable absence of significant research into its pharmacological or biological activities, a crucial consideration for its potential use in drug development and life sciences.

Introduction

This compound, also known as ethylene glycol dimaleate or 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester, is an organic compound with the molecular formula C₁₀H₁₀O₈. It is the product of the esterification of ethylene glycol with two equivalents of maleic acid or its anhydride. The presence of two reactive carbon-carbon double bonds within its structure makes it a valuable crosslinking agent and monomer in the production of unsaturated polyester resins and other polymeric materials. This guide aims to provide an in-depth technical resource on the discovery, synthesis, and properties of this compound.

Discovery and History

The foundational research on polyesters was conducted by Wallace Carothers and his team at DuPont in the 1930s.[1][2] Their work primarily focused on creating synthetic fibers, which led to the invention of nylon and neoprene.[1][3] While Carothers' group did investigate polyesters formed from glycols and dicarboxylic acids, their initial efforts with these materials were not commercially successful due to issues with low melting points and solubility.[1]

The broader development of unsaturated polyesters, which would include those made from maleic acid, gained momentum in the following years. A significant milestone is a 1940 patent by Carleton Ellis for "Glycol-maleic acid resin and process of making same."[4] This patent describes the reaction of glycols, including ethylene glycol, with maleic acid to produce resins, indicating that this compound, as the constituent monomer, was being synthesized at this time. This places the likely first synthesis of this compound in the late 1930s, within the context of the burgeoning field of polymer chemistry.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These data are compiled from chemical supplier databases and computational predictions.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₈ |

| Molecular Weight | 258.185 g/mol |

| CAS Number | 15498-42-7 |

| Appearance | Not specified, likely a solid at room temperature |

| Melting Point | 110-113 °C |

| Boiling Point | 505.3 °C at 760 mmHg (Predicted) |

| Density | 1.458 g/cm³ (Predicted) |

| Flash Point | 199.7 °C (Predicted) |

| Vapor Pressure | 1.7E-13 mmHg at 25°C (Predicted) |

| pKa | 2.14 ± 0.25 (Predicted) |

| LogP | -0.64560 (Predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 9 |

Synthesis of this compound

While many literature sources describe the direct synthesis of poly(ethylene glycol maleate) resins, a detailed protocol for the isolation of the pure this compound monomer is less common. The following experimental protocol is a representative procedure derived from established esterification methods for maleic anhydride and related compounds.

Experimental Protocol: Synthesis of this compound

Reaction Principle: this compound is synthesized by the esterification of maleic anhydride with ethylene glycol. The reaction proceeds in two stages: first, the ring-opening of maleic anhydride by one hydroxyl group of ethylene glycol to form a monoester, followed by the esterification of the second hydroxyl group with another molecule of maleic anhydride. To drive the reaction to completion and isolate the diester, the water formed during the second esterification step is typically removed.

Materials:

-

Maleic anhydride (2.0 equivalents)

-

Ethylene glycol (1.0 equivalent)

-

Toluene (as a water-carrying agent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Hexane (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus topped with a reflux condenser, and a nitrogen inlet, add maleic anhydride (2.0 eq.), ethylene glycol (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid.

-

Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere.

-

Continuously remove the water that collects in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the catalyst and any unreacted maleic acid.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound.

Biological and Pharmacological Activity

A thorough review of the scientific literature reveals a significant lack of research into the biological and pharmacological effects of this compound. The vast majority of studies focus on its role as a monomer and crosslinking agent in the synthesis of polymers and resins.

There is no substantial evidence to suggest that this compound has been investigated for applications in drug development, either as an active pharmaceutical ingredient or as a significant excipient. Toxicological data specific to this compound is also scarce. However, it is important to consider the toxicological profiles of its constituent parts:

-

Ethylene Glycol: Ingestion of ethylene glycol is known to be toxic, primarily due to its metabolism to toxic compounds such as glycoaldehyde, glycolic acid, and oxalic acid.[5][6][7] These metabolites can cause metabolic acidosis, and the formation of calcium oxalate crystals can lead to acute kidney injury.[7]

-

Maleic Acid and Maleates: Maleic acid itself can be an irritant.[3] Maleate salts are commonly used in pharmaceutical formulations to improve the stability and bioavailability of amine-containing drugs.[3] Some studies on maleic acid esters suggest they are readily absorbed and hydrolyzed to maleic acid and the corresponding alcohol.

Given the lack of specific data, any potential biological application of this compound would require extensive toxicological and pharmacological evaluation. The potential for hydrolysis in a biological system to release ethylene glycol and maleic acid would be a primary consideration in any such assessment.

Applications

The primary and well-documented application of this compound is in the field of polymer chemistry. It serves as a key component in the synthesis of:

-

Unsaturated Polyester Resins: These resins are widely used in composites, coatings, and adhesives. The double bonds in the maleate units allow for crosslinking, typically with a vinyl monomer like styrene, to form a rigid, thermoset material.[8]

-

Crosslinking Agent: this compound can be used to introduce crosslinks into polymer chains, thereby modifying the mechanical properties of the resulting material.

Conclusion

This compound is a historically significant monomer in the development of unsaturated polyester resins, with its origins tracing back to the early explorations of polymer chemistry in the 1930s and 1940s. Its synthesis via the esterification of ethylene glycol and maleic anhydride is a straightforward process, and its chemical and physical properties are characteristic of a diester with reactive unsaturation. While its utility in materials science is well-established, there is a conspicuous absence of research into its biological or pharmacological properties. For professionals in drug development and the life sciences, this lack of data means that this compound should be considered an uncharacterized compound from a toxicological and pharmacological perspective, requiring comprehensive evaluation before any consideration for biological applications.

References

- 1. Wallace Hume Carothers | Science History Institute [sciencehistory.org]

- 2. Wallace Carothers - Wikipedia [en.wikipedia.org]

- 3. Wallace Hume Carothers | Research Starters | EBSCO Research [ebsco.com]

- 4. US2195362A - Glycol-maleic acid resin and process of making same - Google Patents [patents.google.com]

- 5. Ethylene Glycol and Propylene Glycol Toxicity: What Is the Biological Fate of Ethylene Glycol? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Polyester - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Research Applications of Ethylene Dimaleate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene dimaleate is a difunctional monomer that holds significant potential in polymer chemistry and material science. Its structure, featuring two maleate groups connected by an ethylene linker, allows it to act as a potent crosslinking agent or a monomer in polymerization reactions. The primary applications of this compound are centered on the synthesis of novel polymers with tunable properties. These materials are promising candidates for advanced applications in biomedical engineering, including drug delivery systems, tissue engineering scaffolds, and dental resins. This guide provides a comprehensive overview of the core research applications of this compound, detailed experimental protocols for polymer synthesis, and quantitative data on the properties of analogous materials. Due to the limited availability of specific data on this compound, this guide utilizes data from its close structural and functional analog, ethylene glycol dimethacrylate (EGDMA), to provide a robust predictive framework for its behavior.

Core Concepts and Chemical Properties

This compound, with the CAS Number 15498-42-7, is an organic compound with the molecular formula C10H10O8[1]. The key feature of this molecule is the presence of two polymerizable carbon-carbon double bonds within the maleate groups. This bifunctionality allows it to form crosslinked, three-dimensional polymer networks.

The synthesis of this compound can be approached through the polycondensation reaction of maleic anhydride with ethylene glycol[2][3]. The resulting polymer chains possess reactive double bonds that can undergo further polymerization.

Key Chemical Properties:

-

Molecular Weight: 258.185 g/mol [1]

-

Melting Point: 110-113 °C[1]

-

Boiling Point: 505.3 °C at 760 mmHg[1]

-

Density: 1.458 g/cm³[4]

Potential Research Applications

The primary research applications for this compound lie in its use as a monomer and crosslinking agent to create polymers with specific, desirable properties.

Hydrogel Synthesis for Drug Delivery

This compound can be copolymerized with hydrophilic monomers, such as acrylic acid or acrylamide, to form hydrogels. These are water-swollen polymer networks capable of encapsulating and releasing therapeutic agents. The concentration of this compound directly influences the crosslink density of the hydrogel, which in turn controls its swelling behavior, mechanical strength, and drug release kinetics[1]. A higher crosslink density leads to a more stable network, reduced swelling, and consequently, a slower drug release rate[1]. This tunability makes this compound-based hydrogels promising for controlled and sustained drug delivery applications.

Biodegradable Polymers and Tissue Engineering

The ester linkages in the this compound backbone are susceptible to hydrolysis, making polymers derived from it potentially biodegradable[5][6]. This is a highly sought-after characteristic for materials used in tissue engineering scaffolds, where the scaffold should degrade at a rate that matches the growth of new tissue[7]. By copolymerizing this compound with other biocompatible monomers, it is possible to create biodegradable scaffolds that provide mechanical support to cells and then gradually break down into non-toxic byproducts.

Dental Resins and Composites

As a crosslinking agent, this compound can enhance the mechanical properties of dental resins[8]. In dental composites, a highly crosslinked polymer matrix is essential for durability, hardness, and resistance to wear. The use of dimethacrylate crosslinkers, which are structurally similar to this compound, is common in these applications to improve the stiffness and hardness of the final restorative material[2][8].

Quantitative Data (Utilizing EGDMA as a Proxy)

Disclaimer: The following quantitative data is based on studies of ethylene glycol dimethacrylate (EGDMA), a widely studied and structurally similar crosslinking agent. These values are presented to provide a reasonable estimate of the properties achievable with ethylene dimaleale.

Table 1: Mechanical Properties of EGDMA-Crosslinked Hydrogels

| Property | EGDMA Concentration (wt%) | Value | Reference |

| Compressive Modulus | 20% (in PEGDA) | ~0.4 MPa | [9] |

| Compressive Modulus | 40% (in PEGDA) | ~1.7 MPa | [9] |

| Young's Modulus | 1% (in PNIPAm) | ~1655.0 kPa | [10] |

| Tensile Strength | 4 phr (in FKM/EPDM) | 49.14% increase | [11] |

| Tensile Strength | 8 phr (in FKM/EPDM) | 43.96% increase | [11] |

Table 2: Swelling Properties of EGDMA-Crosslinked Hydrogels

| Property | EGDMA Concentration | Value | Reference |

| Swelling Ratio | 1% (molar ratio) | 12.6 | [12] |

| Swelling Ratio | 3% (molar ratio) | 2.45 | [12] |

| Equilibrium Swelling Ratio | 5% | ~400% | [13] |

| Equilibrium Swelling Ratio | 30% | ~150% | [13] |

| Gel Fraction | Increasing Concentration | Increases | [1] |

Table 3: Biodegradation of Crosslinked Polyesters

| Polymer System | Condition | Time | Degradation (% Mass Loss) | Reference |

| Poly(butylene succinate) copolymer | Composting | 45 days | 57% | [14] |

| PBSF-PEG (30% PEG) | PBS solution (pH 6.84) | 24 days | 38% | [6] |

| Acrylic Polymers | Microbial Culture | 28-32 days | 30-40% (CO2 production) |

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the synthesis of unsaturated polyesters from maleic anhydride and a diol[2][3].

Materials:

-

Maleic Anhydride (1.0 mol)

-

Ethylene Glycol (1.1 mol)

-

p-Toluenesulfonic acid (catalyst, ~0.1% by weight)

-

Toluene (as solvent for azeotropic removal of water)

-

Round-bottom flask equipped with a Dean-Stark trap, condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

-

Charge the round-bottom flask with maleic anhydride, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene to the flask.

-

Heat the mixture to reflux under a nitrogen atmosphere with constant stirring.

-

Water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Preparation of a Crosslinked Poly(acrylamide-co-ethylene dimaleate) Hydrogel

This protocol outlines the free-radical polymerization of acrylamide with this compound as a crosslinker to form a hydrogel.

Materials:

-

Acrylamide (AAm) (e.g., 10 g)

-

This compound (crosslinker, variable amount, e.g., 0.1 g for 1 wt%)

-

Ammonium Persulfate (APS) (initiator, e.g., 0.05 g)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator, e.g., 240 µL)

-

Deionized water

-

Nitrogen gas source

-

Molds (e.g., between two glass plates with a spacer)

Procedure:

-

In a beaker, dissolve the desired amounts of acrylamide and this compound in deionized water to form the precursor solution.

-

Deoxygenate the solution by bubbling nitrogen gas through it for 15-20 minutes. Free-radical polymerization is inhibited by oxygen.

-

Add the initiator, ammonium persulfate (APS), to the solution and mix until dissolved.

-

Add the accelerator, TEMED, to the solution and mix thoroughly. The polymerization will begin shortly after the addition of TEMED.

-

Quickly pour the solution into the molds.

-

Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

-

Once polymerized, carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of deionized water for 24-48 hours to remove any unreacted monomers and initiator. The water should be changed several times.

-

The purified hydrogel is now ready for characterization and use.

Visualizations

Experimental Workflow for Hydrogel Synthesis

References

- 1. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 3. brainly.com [brainly.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

- 14. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors and Synthesis of Ethylene Dimaleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors, synthesis routes, and characterization of ethylene dimaleate. This document is intended for researchers and professionals involved in chemical synthesis and drug development who require a detailed understanding of this specific diester.

Introduction to this compound

This compound, also known as ethylene glycol dimaleate, is the diester formed from the reaction of ethylene glycol with two equivalents of maleic acid or its anhydride. The molecule features two maleate moieties linked by an ethylene bridge. This structure, containing reactive carbon-carbon double bonds, makes it a potentially valuable building block in polymer chemistry and as a crosslinking agent. Its synthesis is a direct application of esterification principles, though control of reaction conditions is crucial to favor the formation of the diester over oligo- or polyesters.

Precursors for this compound Synthesis

The primary precursors for the synthesis of this compound are ethylene glycol and either maleic acid or maleic anhydride. Maleic anhydride is often preferred due to its higher reactivity and the fact that the initial ring-opening reaction with the alcohol is facile and does not produce water.

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | -12.9 | 197.3 |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52.8 | 202 |

| Maleic Acid | C₄H₄O₄ | 116.07 | 135 (decomposes) | - |

Synthesis Routes

The most common method for synthesizing this compound is through the direct esterification of ethylene glycol with maleic anhydride or maleic acid. To achieve a high yield of the diester, it is crucial to control the stoichiometry of the reactants and the reaction conditions to drive the reaction to completion and prevent polymerization.

Acid-Catalyzed Esterification

Acid catalysts, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, are typically employed to accelerate the esterification reaction.[1] The reaction is generally performed at elevated temperatures with the continuous removal of water, a byproduct of the esterification of the intermediate monoester, to shift the equilibrium towards the product side.

Synthesis without a Foreign Catalyst

Polyesterifications of ethylene glycol with maleic anhydride can also be carried out without a foreign acid catalyst at constant reaction temperatures between 162-192°C.[2]

Quantitative Data from Analogous Syntheses

| Product | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |

| Diethylene glycol monoethyl ether maleate (diester selectivity) | Maleic anhydride, Diethylene glycol monoethyl ether | p-toluenesulfonic acid, sulfamic acid, or ammonium ferric sulfate dodecahydrate | 90-110 | 5-8 | >99% conversion of maleic anhydride; >95% selectivity for diester | [3] |

| Diethyl maleate | Maleic anhydride, Ethanol | Solid acid ion exchange resin | 100-130 | - | 98% yield of diester | [4] |

Detailed Experimental Protocol (Inferred)

The following is a generalized, inferred protocol for the laboratory-scale synthesis of this compound based on established esterification procedures for similar compounds.[3][4]

Materials:

-

Maleic anhydride (2.0 mol)

-

Ethylene glycol (1.0 mol)

-

p-Toluenesulfonic acid (0.02 mol, catalyst)

-

Toluene (as azeotroping agent)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-necked round-bottom flask equipped with a Dean-Stark apparatus, condenser, thermometer, and magnetic stirrer, add maleic anhydride, ethylene glycol, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from maleic anhydride and ethylene glycol proceeds through a two-step esterification process.

References

Methodological & Application

Application Note: Synthesis of High-Purity Ethylene Dimaleate

Abstract

This application note provides a detailed protocol for the synthesis of high-purity ethylene dimaleate. The described method involves the direct esterification of maleic anhydride with ethylene glycol, followed by a robust purification procedure. This protocol is designed for researchers in materials science, polymer chemistry, and drug development who require a reliable method to produce ethylene dimaleale with high purity, suitable for demanding applications. All procedural steps, from reaction setup to final product characterization, are outlined in detail. Quantitative data from representative syntheses are summarized, and analytical methods for purity assessment are described.

Introduction

This compound is a bifunctional monomer that serves as a valuable building block in the synthesis of various polymers and functional materials. Its two maleate moieties provide sites for polymerization and other chemical transformations, such as Michael additions. The purity of this compound is critical for these applications, as impurities can significantly impact polymerization kinetics, polymer properties, and the performance of the final product. This document presents a standardized and reproducible protocol for the synthesis of high-purity this compound.

Synthesis Pathway

The synthesis of this compound is achieved through the esterification of two equivalents of maleic anhydride with one equivalent of ethylene glycol. The reaction is typically catalyzed by an acid catalyst, such as p-toluenesulfonic acid (PTSA), to achieve high conversion rates. The reaction proceeds in two steps: first, the opening of the maleic anhydride rings by ethylene glycol to form a monoester intermediate, followed by the esterification of the second carboxylic acid group.

Experimental Protocol

Materials and Reagents

-

Maleic Anhydride (≥99% purity)

-

Ethylene Glycol (≥99.5% purity, anhydrous)

-

p-Toluenesulfonic acid monohydrate (PTSA, ≥98.5% purity)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (95%)

-

Deionized water

Equipment

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Vacuum oven

Synthesis Procedure

-

Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a thermometer. The flask is charged with maleic anhydride (1.0 mol, 98.06 g), ethylene glycol (0.5 mol, 31.04 g, 27.8 mL), p-toluenesulfonic acid monohydrate (0.025 mol, 4.76 g), and 200 mL of toluene.

-

Esterification: The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring. The water formed during the esterification is collected in the Dean-Stark trap. The reaction is monitored by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water (0.5 mol, 9 mL) has been collected, which typically takes 4-6 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed successively with 100 mL of saturated sodium bicarbonate solution (to neutralize the PTSA catalyst and any unreacted maleic acid), 100 mL of deionized water, and 100 mL of brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a viscous oil or a semi-solid.

Purification by Recrystallization

-

Dissolution: The crude product is dissolved in a minimal amount of hot ethanol (95%) in an Erlenmeyer flask. The solution is heated gently on a hot plate until all the solid dissolves.

-

Crystallization: Deionized water is added dropwise to the hot ethanol solution until the solution becomes slightly turbid. The flask is then allowed to cool slowly to room temperature, followed by cooling in an ice bath for at least 1 hour to induce crystallization.

-

Isolation and Drying: The resulting white crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of cold ethanol-water (1:1 v/v) and then dried in a vacuum oven at 40 °C to a constant weight.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||